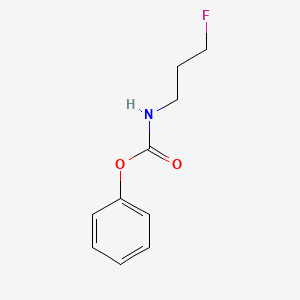

phenyl N-(3-fluoropropyl)carbamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

phenyl N-(3-fluoropropyl)carbamate |

InChI |

InChI=1S/C10H12FNO2/c11-7-4-8-12-10(13)14-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13) |

InChI Key |

HUQUCVFCGJUXPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NCCCF |

Origin of Product |

United States |

Synthetic Methodologies and Innovative Approaches

General Strategies for Carbamate (B1207046) Synthesis

Traditional methods for synthesizing carbamates often involved hazardous reagents like phosgene (B1210022). google.com Consequently, modern organic synthesis has prioritized the development of safer, phosgene-free alternatives. These innovative approaches include direct reactions with carbon dioxide, multi-component couplings, and urea-based methods.

Phosgene-Free Synthetic Routes

The toxicity of phosgene and its derivatives has driven the search for greener synthetic routes to carbamates. google.com A prominent strategy involves the use of carbon dioxide (CO₂) as a C1 source. researchgate.netnih.gov This approach is environmentally benign and aligns with the principles of green chemistry.

One such method involves the reaction of an amine with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate. google.com This process can be carried out under ambient temperature and pressure, producing carbamates in high yields with minimal by-products. google.com Another approach utilizes metal alkoxides, such as titanium methoxide (B1231860) (Ti(OMe)₄), to facilitate the reaction between an aromatic amine and CO₂ under pressure, yielding N-phenylcarbamates efficiently. researchgate.netbates.edu Researchers have also explored the use of polymer-supported zinc catalysts and graphene oxide-based zinc composites for CO₂ fixation into carbamates under mild conditions. nih.gov

Three-Component Coupling Reactions for Carbamate Formation

Three-component reactions offer an efficient pathway to carbamates by combining an amine, a carbon dioxide source, and an electrophile (typically an alkyl halide) in a single step. This methodology is valued for its atom economy and operational simplicity.

A notable example is the coupling of an amine, CO₂, and an alkyl halide facilitated by a base such as cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). google.com The continuous bubbling of CO₂ through the reaction mixture at room temperature leads to the smooth and efficient formation of the desired carbamate. google.com This method avoids the need for high pressures and temperatures often associated with CO₂ utilization. google.com Continuous flow systems have also been developed, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to promote the reaction between various amines, CO₂, and electrophiles, demonstrating the versatility of this approach. nih.gov

Urea-Mediated Carbamate Synthesis Protocols

Urea (B33335) serves as a safe and solid carbonyl source for carbamate synthesis, providing an alternative to gaseous reagents like phosgene or CO₂. rsc.org In these protocols, urea reacts with an alcohol in the presence of a catalyst to form a carbamate, often with the release of ammonia.

An effective method for synthesizing N-substituted carbamates involves the reaction of amines, urea, and alcohols over a solid catalyst, such as TiO₂–Cr₂O₃/SiO₂. rsc.org This heterogeneous catalyst demonstrates high activity, allowing for the synthesis of various carbamates in excellent yields (95–98%). A key advantage of this system is the reusability of the catalyst without significant loss of performance. rsc.org The reaction mechanism is believed to involve the activation of urea on the acidic and basic sites of the catalyst surface. rsc.org

Specific Synthesis of Phenyl N-(3-fluoropropyl)carbamate and Related Fluorinated Analogs

The synthesis of the target compound, this compound, and its analogs involves the careful construction of fluorinated precursors and the subsequent formation of the carbamate linkage.

Precursor Synthesis Development (e.g., 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid)

The synthesis of fluorinated precursors is a critical step in producing complex molecules like this compound and its analogs. The development of precursors such as 5-(3-fluoropropyl)-2,3-dimethoxybenzoic acid requires multi-step synthetic sequences.

A foundational reaction for introducing alkyl chains to a phenolic ring is the Claisen rearrangement, a google.comgoogle.com-sigmatropic rearrangement of an allyl phenyl ether. nih.gov This reaction, typically requiring heat, can be catalyzed by Lewis acids to proceed under milder conditions. nih.gov For instance, an enantioselective para-Claisen rearrangement has been developed using a chiral aluminum Lewis acid to synthesize complex natural products. nih.gov This strategy could be adapted to introduce an allyl group onto a dimethoxyphenol ring system. Subsequent functional group manipulation of the allyl group, such as hydroboration-oxidation followed by fluorination, would yield the desired 3-fluoropropyl side chain.

The synthesis of the required amine precursor, 3-fluoropropylamine, can be achieved from precursors like 3-chloropropylamine (B7771022) through nucleophilic substitution with a fluoride (B91410) source. chemicalbook.com Alternatively, fluorinated building blocks such as 3-fluoropyridine (B146971) can be synthesized and then modified. chemicalbook.com

Chemical Derivatization of Core Carbamate Structures

Once a core carbamate structure is established, chemical derivatization allows for the synthesis of a library of related analogs for structure-activity relationship studies. nih.govnih.gov For a molecule like this compound, derivatization can occur on the phenyl ring or by modification of the N-alkyl substituent.

The most direct method for synthesizing phenyl N-alkylcarbamates involves the reaction of the corresponding primary or secondary amine with phenyl chloroformate. nih.govnih.gov This reaction is typically performed in an inert solvent like diethyl ether or tetrahydrofuran (B95107), often in the presence of a base such as triethylamine (B128534) (TEA) to scavenge the HCl byproduct. nih.gov For example, a series of substituted phenyl N-(2-hydroxybenzyl)-N-methylcarbamates was prepared by reacting substituted 2-(aminomethyl)phenols with various phenyl chloroformates. nih.gov

Furthermore, the phenyl ring itself can be pre-functionalized. The synthesis of 3-heterocycle-phenyl N-alkylcarbamates demonstrates this approach, where a heterocyclic moiety is present on the phenol (B47542) before its conversion to a carbamate. nih.gov This highlights the modularity of carbamate synthesis, allowing for diverse structural modifications to be incorporated into the final molecule.

Radiosynthesis of Fluorine-18 (B77423) Labeled N-(3-fluoropropyl)carbamate Analogs

The introduction of the fluorine-18 (¹⁸F) isotope into N-(3-fluoropropyl)carbamate and its analogs is a critical step in creating radiotracers for PET imaging. The short half-life of ¹⁸F (approximately 109.7 minutes) necessitates rapid and efficient radiolabeling procedures. nih.gov

The incorporation of [¹⁸F]fluoride into organic molecules is primarily achieved through nucleophilic substitution reactions. nih.gov For the synthesis of [¹⁸F]N-(3-fluoropropyl)carbamate analogs, this typically involves the reaction of a precursor molecule containing a good leaving group with a [¹⁸F]fluoride source. nih.gov

A common strategy is the alkylation of a suitable amine precursor with an [¹⁸F]fluoropropyl halide or tosylate. For instance, the synthesis of [¹⁸F]N-3-fluoropropyl-2-β-carbomethoxy-3-β-(4'-methylphenyl) nortropane ([¹⁸F]FPCMT) is based on the alkylation of the corresponding nortropane precursor with [¹⁸F]fluoropropyl tosylate. nih.gov Similarly, the radiosynthesis of [¹⁸F]N-(3-Fluoropropyl)-2-β-Carbomethoxy-3-β-(4-Bromophenyl) Nortropane ([¹⁸F]FPCBT) is a two-step procedure. nih.gov

To enhance the reactivity of the [¹⁸F]fluoride, it is often activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate. The [¹⁸F]fluoride must be substantially dehydrated before the reaction, as water can significantly reduce its nucleophilicity. nih.gov The reaction is typically carried out in polar aprotic solvents.

Late-stage fluorination is a highly desirable approach as it introduces the radioisotope in the final steps of the synthesis, maximizing the radiochemical yield and specific activity of the final product. nih.gov

Table 1: Comparison of [¹⁸F]Fluorination Strategies for Carbamate Analogs

| Strategy | Precursor | Reagents | Key Features |

| Nucleophilic Alkylation | Nortropane derivative | [¹⁸F]Fluoropropyl tosylate | Two-step synthesis. nih.govnih.gov |

| Nucleophilic Substitution | Precursor with leaving group | K[¹⁸F]F/K₂₂₂, K₂CO₃ | Requires anhydrous conditions. nih.gov |

| Late-Stage Fluorination | Onium triflate precursor | [¹⁸F]Fluoride | One-pot, two-step reaction. mdpi.com |

This table provides a simplified overview of common strategies.

An alternative to direct fluorination is the use of prosthetic groups or synthons. These are small, pre-labeled molecules that are then attached to the larger target molecule. This indirect labeling approach is particularly useful when direct fluorination is challenging due to the chemical nature of the target molecule.

For the synthesis of N-(3-fluoropropyl)carbamate analogs, a relevant prosthetic group is 1-bromo-3-[¹⁸F]fluoropropane. This synthon is prepared by the nucleophilic substitution of a suitable precursor, such as 1-bromo-3-(nitrobenzene-4-sulfonyloxy)-propane, with no-carrier-added [¹⁸F]fluoride. researchgate.net The resulting 1-bromo-3-[¹⁸F]fluoropropane can then be used to alkylate an appropriate amine precursor to form the desired [¹⁸F]N-(3-fluoropropyl)carbamate analog. researchgate.net

The routine and safe production of ¹⁸F-labeled radiopharmaceuticals is greatly facilitated by automated synthesis modules. iaea.org These systems offer significant advantages in terms of radiation safety, reproducibility, and compliance with current Good Manufacturing Practice (cGMP) guidelines. iaea.orgresearchgate.net

Various automated synthesis platforms, such as the AllinOne and TRACERLab modules, have been adapted for the production of a wide range of ¹⁸F-labeled radiotracers. iaea.orgmdpi.com The automation process typically includes trapping the cyclotron-produced [¹⁸F]fluoride, azeotropic drying, the radiolabeling reaction itself, and subsequent purification via high-performance liquid chromatography (HPLC) or solid-phase extraction (SPE), followed by final formulation. iaea.orgmdpi.com

For example, a one-step radiosynthesis of [(¹⁸F)]FP-TZTP, a muscarinic ligand, was successfully automated using a modified Nuclear Interface C-11 Methylation System. nih.gov The automated synthesis provided the product in a radiochemical yield of 18.8% ± 2.4%. nih.gov Similarly, the automated synthesis of [¹⁸F]JK-PSMA-7 on a Trasis AllInOne module resulted in activity yields of 39 ± 4%. mdpi.com These examples highlight the efficiency and reliability of automated systems in producing complex radiolabeled compounds.

Table 2: Performance of Manual vs. Automated Synthesis of [(¹⁸F)]FP-TZTP

| Synthesis Method | Radiochemical Yield (EOS) | Specific Activity (EOB) |

| Manual | 23.4% ± 4.3% | 4377 ± 2011 mCi/µmol |

| Automated | 18.8% ± 2.4% | 4112 ± 2572 mCi/µmol |

Data sourced from Kiesewetter et al. (2003). nih.gov EOS: End of Synthesis; EOB: End of Bombardment.

The development of automated synthesis protocols is crucial for the widespread clinical and preclinical application of PET radiopharmaceuticals, ensuring consistent quality and supply. iaea.org

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the Carbamate (B1207046) Moiety on Biological Activity

The carbamate group (-O-CO-NH-) is a cornerstone of many therapeutic agents, prized for its structural and chemical properties. nih.govnih.gov This functional group is a hybrid of an ester and an amide, which imparts significant chemical and proteolytic stability. nih.gov The carbamate moiety's utility in drug design is multifaceted:

Hydrogen Bonding: The carbamate linkage can participate in hydrogen bonding through its carbonyl group and the NH group, which can be crucial for interacting with biological targets like enzymes or receptors. nih.gov

Peptide Bond Surrogate: Due to its stability and ability to permeate cell membranes, the carbamate group is often used as a substitute for the more easily broken peptide bond in drug design. nih.govacs.org

Modulation of Properties: By substituting different chemical groups on the oxygen and nitrogen termini of the carbamate, chemists can fine-tune the biological and pharmacokinetic properties of a molecule. nih.govresearchgate.net

Prodrugs: Carbamates are frequently employed in prodrug design to enhance stability and manage hydrolysis rates, which is critical for the duration and intensity of a drug's action. nih.govacs.org

The incorporation of a carbamate group has been shown to enhance the biological activity of various compounds. nih.gov For instance, in some therapeutic agents, the carbamate structure is a key pharmacophore that directly facilitates the inhibition of its target. researchgate.net

Impact of N-(3-fluoropropyl) Substitution on Ligand Properties

The N-(3-fluoropropyl) group is a specific and important modification that can significantly influence a ligand's properties. The introduction of a fluorine atom to the N-alkyl chain can have several effects:

Metabolic Stability: The carbon-fluorine bond is very strong, making the N-(3-fluoropropyl) group more resistant to metabolic degradation compared to a simple N-propyl group. This can lead to a longer duration of action in the body.

Altered Basicity: The highly electronegative fluorine atom can lower the basicity (pKa) of the carbamate nitrogen. This can affect the molecule's ionization state at physiological pH, which in turn can influence its binding to the target and its pharmacokinetic properties.

Conformational Effects: The presence of the fluorine atom can influence the conformational preferences of the propyl chain, which may affect how the ligand fits into a receptor's binding pocket.

Pharmacokinetics: In the case of [18F]N-(3-fluoropropyl)-2-beta-carbomethoxy-3-beta-(4-bromophenyl) nortropane ([18F]FPCBT), a radiotracer for the dopamine (B1211576) transporter, the N-(3-fluoropropyl) group contributes to good brain uptake and a favorable target-to-non-target ratio. nih.gov Plasma metabolite analysis of this compound showed that it forms a single, less lipophilic metabolite. nih.gov

Modifications of the Phenyl Moiety and Their Consequent Effects

The phenyl ring in phenyl N-(3-fluoropropyl)carbamate offers a versatile scaffold for structural modifications to optimize biological activity. Structure-activity relationship (SAR) studies on related phenylcarbamates and similar structures have revealed several key principles:

Substitution Position: The position of substituents on the phenyl ring is often critical. For example, in a series of HIV-1 protease inhibitors, compounds with 3-substituted phenyloxazolidinones at the P2 position showed better binding affinities than those with 2- or 4-substituted analogues. nih.gov

Electronic Effects: The electronic properties of substituents on the phenyl ring can significantly impact activity. A quantitative structure-activity relationship (QSAR) analysis of O-phenyl carbamates as FAAH inhibitors showed a strong correlation between the electron-withdrawing nature of ortho-substituents and the inhibitory potency. acs.org

Nature of Substituents: The type of chemical group added to the phenyl ring can dramatically alter the pharmacological profile. For instance, in a study of phenyl-containing peptidomimetics as HIV-1 capsid binders, the introduction of a cyclopropyl (B3062369) group resulted in compounds with potent antiviral activity. mdpi.com

The following table illustrates the impact of phenyl ring substitutions on the inhibitory activity of certain compounds:

| Compound/Modification | Target | Activity (IC50/EC50) | Reference |

| Phenylalanine derivative I-19 | HIV-1 | EC50 = 2.53 ± 0.84 μM | mdpi.com |

| Phenylalanine derivative I-14 | HIV-2 | EC50 = 2.30 ± 0.11 μM | mdpi.com |

| O-(2-carboxyphenyl)-substituted 5-phenyltetrazolylalkylcarbamate (hexyl spacer) | MAGL | Submicromolar IC50 | acs.org |

| O-(2-carboxyphenyl)-substituted 5-phenyltetrazolylalkylcarbamate (pentyl spacer) | MAGL | ~3-fold less potent than hexyl spacer | acs.org |

This data highlights how even subtle changes to the phenyl moiety can lead to significant differences in biological activity and target selectivity.

Conformational Flexibility and Receptor Binding Dynamics

The three-dimensional shape and flexibility of a molecule are critical for its interaction with a biological target. nih.gov The carbamate group, while often considered rigid due to the delocalization of electrons, still possesses a degree of conformational flexibility that can influence receptor binding. nih.govnih.gov

Rotational Isomers: The carbamate bond can exist in syn and anti conformations due to restricted rotation. nih.gov While the anti conformation is generally more stable, the energy difference can be small, allowing for a mixture of isomers that can act as conformational switches. nih.gov

Induced Fit vs. Conformational Selection: The binding process can occur through an "induced fit" mechanism, where the receptor changes its shape to accommodate the ligand, or through "conformational selection," where the ligand binds to a pre-existing conformation of the receptor. nih.gov Understanding the conformational landscape of both the ligand and the receptor is therefore crucial for drug design. nih.gov

Studies on the conformational analysis of carbamates have shown that they are generally more rigid than amino acid building blocks. nih.gov This relative rigidity can be advantageous in drug design, as it can lead to higher binding affinity by reducing the entropic penalty upon binding.

Stereochemical Considerations in Derivative Design

Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of drug design, as different stereoisomers (enantiomers and diastereomers) of a molecule can have vastly different biological activities. While this compound itself is not chiral, the introduction of chiral centers in its derivatives would necessitate careful consideration of stereochemistry.

Enantioselectivity: Biological systems, such as enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity, meaning they will interact preferentially with one enantiomer over the other.

Synthesis of Chiral Carbamates: The synthesis of chiral carbamates can be achieved through various methods. For example, the reaction of a chiral secondary alcohol with a carbamoylating agent can proceed with an inversion of stereochemistry. nih.gov Other methods aim for the retention of the stereochemical configuration. acs.org

Impact on Activity: The stereochemistry of a carbamate derivative can be critical for its potency. For instance, in a series of γ-secretase inhibitors, the stereochemistry of a tetrahydrofuran (B95107) ring and the position of the ring oxygens were found to be crucial for the inhibitory activity. nih.gov

Strategic Incorporation of Trifluoromethyl Groups to Modulate Pharmacological Profiles

The trifluoromethyl (-CF3) group is a valuable tool in medicinal chemistry for fine-tuning the properties of drug candidates. mdpi.commdpi.combohrium.com Its incorporation into a molecule like this compound can offer several advantages:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown. mdpi.com This can increase the half-life of a drug in the body.

Increased Lipophilicity: The -CF3 group is one of the most lipophilic substituents, and its addition can increase a molecule's ability to cross biological membranes, such as the blood-brain barrier. mdpi.comontosight.ai

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 group can significantly alter the electronic properties of an aromatic ring, which can influence its binding interactions with a target. mdpi.com

Improved Binding Affinity: The unique properties of the -CF3 group can lead to enhanced binding affinity for a target receptor. For example, SAR studies have shown that adding a -CF3 group to the para-position of a phenolic ring can increase the potency of 5-HT uptake inhibitors by six-fold compared to the non-fluorinated version. mdpi.com

The following table summarizes the key properties of the trifluoromethyl group in drug design:

| Property | Effect of Trifluoromethyl Group | Reference |

| Metabolic Stability | Increased due to strong C-F bond | mdpi.com |

| Lipophilicity | Increased, enhancing membrane permeability | mdpi.comontosight.ai |

| Electronic Nature | Strong electron-withdrawing group | mdpi.com |

| Binding Affinity | Can be significantly enhanced | mdpi.com |

Mechanistic Investigations and Biological Targets Non Clinical Focus

Receptor Binding and Ligand-Target Interactions

Direct experimental binding data for phenyl N-(3-fluoropropyl)carbamate at dopamine (B1211576) D2 and D3 receptors is not extensively available in the public scientific literature. However, the modulation of these receptors is a significant area of research for neurological and psychiatric disorders. upenn.eduupenn.edu The high degree of structural similarity between the D2 and D3 receptor binding sites presents a challenge for developing subtype-selective ligands. researchgate.netmdpi.com

Research into D3-selective ligands often employs a bitopic binding model, where a molecule interacts with both the primary (orthosteric) binding site and a secondary, allosteric site that differs between the D2 and D3 subtypes. mdpi.com Ligands incorporating an N-phenylpiperazine scaffold have shown promise in achieving D3 selectivity through this mechanism. mdpi.com While this compound does not share this specific scaffold, its structural components could be explored in future studies for potential interactions within the dopamine receptor binding pockets. For context, various compounds have been evaluated for their affinity at these receptors, as shown in the table below.

Table 1: Examples of Ligands and their Dopamine Receptor Affinities Note: Data for this compound is not available. This table is for contextual purposes only.

| Compound Name | Receptor Target(s) | Reported Affinity/Selectivity |

| Aripiprazole Analogues | D2, D3 | High affinity for D2 (Ki < 0.3 nM) with >50-fold selectivity over D3. researchgate.net |

| N-phenylpiperazine Analogs | D2, D3 | Can exhibit high affinity and selectivity for D3, with some compounds showing >150-fold selectivity. mdpi.com |

| Fallypride-based Bitopic Ligands | D2, D3 | Generally show affinities in the 4-15 nM range for D3R with low selectivity versus D2R. upenn.edu |

There is no specific data detailing the binding profile of this compound at the mu (μ), delta (δ), and kappa (κ) opioid receptors. Research on opioid receptor ligands has shown that the N-substituent on morphinan-like scaffolds plays a critical role in binding affinity and selectivity. For instance, modifying the N-phenethyl group to an N-phenylpropyl group on a normorphine scaffold resulted in a compound with high affinity and selectivity for the μ-opioid receptor (Ki = 0.93 nM), demonstrating potency seven times higher than morphine. researchgate.net

Furthermore, phenyl carbamates have been synthesized and investigated as part of larger, more complex morphinan structures, indicating that the carbamate (B1207046) moiety is of interest in the design of opioid ligands. nih.gov However, the binding characteristics of a standalone this compound have not been reported.

Specific data on the ligand affinity of this compound for the Sphingosine 1-Phosphate Receptor 1 (S1P1) is not available in the current body of scientific literature. S1P receptors are G protein-coupled receptors that play crucial roles in the immune, cardiovascular, and central nervous systems. nih.gov S1P1, in particular, is essential for regulating lymphocyte trafficking. nih.govnih.gov

The development of S1P1 modulators is an active area of research. The pharmacology is complex, with ligands capable of acting as agonists or antagonists. nih.gov For example, FTY720 (fingolimod), once phosphorylated in vivo, acts as a functional antagonist by binding to S1P1 and inducing its internalization and degradation. scienceopen.com The discovery of novel S1P1 ligands often involves screening compound libraries, and structure-activity relationship (SAR) studies have explored various chemical scaffolds, such as 3-arylpropionic acids, to develop potent and selective S1P1 agonists. ebi.ac.uk

There is no available research describing a role for this compound in the degradation of Estrogen Receptor Alpha (ERα). The degradation of ERα is a key therapeutic strategy in hormone-dependent breast cancers. mdpi.com This is primarily achieved by molecules known as Selective Estrogen Receptor Degraders (SERDs). mdpi.com

The mechanism of SERDs, such as fulvestrant, involves binding to ERα and inducing a conformational change that disrupts receptor dimerization and stability, leading to its ubiquitination and subsequent degradation by the proteasome. mdpi.com More recent approaches involve covalent SERDs that irreversibly bind to the receptor, or the use of xenoestrogens like bisphenol A (BPA), which has been shown to reduce ERα protein levels after prolonged exposure. nih.govplos.org Other compounds can paradoxically prevent ERα degradation by activating specific signaling pathways, such as the p38/MAPK pathway. plos.org

While this compound itself is not identified as a dopamine transporter (DAT) imaging agent, its N-(3-fluoropropyl) moiety is a key structural feature of well-established DAT imaging radioligands used in Single-Photon Emission Computed Tomography (SPECT). nih.gov

The most notable example is [¹²³I]FP-CIT (Ioflupane), chemically known as N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane. nih.gov This agent binds with high affinity to the presynaptic dopamine transporter, and its radiolabeled form allows for the in vivo visualization and quantification of DAT density, which is a crucial biomarker for the diagnosis of Parkinson's disease and other neurodegenerative disorders. nih.govnih.govresearchgate.net The N-(3-fluoropropyl) group in these complex tropane-based molecules is critical for achieving the desired pharmacokinetic and binding properties for successful imaging. The potential for simpler molecules containing this group to interact with DAT remains an area for potential investigation.

Table 2: Examples of N-(3-fluoropropyl)-Containing DAT Imaging Agents Note: This table highlights the importance of the N-(3-fluoropropyl) moiety in established DAT ligands.

| Compound Abbreviation | Full Chemical Name | Application |

| [¹²³I]FP-CIT | [¹²³I]N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane | SPECT imaging of dopamine transporters. nih.gov |

| [¹⁸F]FP-β-CIT | [¹⁸F]N-3-fluoropropyl-2β-carbomethoxy-3β-(4-iodophenyl) nortropane | PET imaging of dopamine transporters. nih.gov |

Enzyme Inhibition and Modulation

Specific inhibitory constants and modulation data for this compound against particular enzymes are not well-documented. However, the carbamate functional group is a well-known inhibitor of several enzyme classes, particularly serine hydrolases.

Carbamates typically act as mechanism-based inhibitors, forming a transient covalent bond with the catalytic serine residue in the enzyme's active site. nih.gov This process, known as carbamylation, inactivates the enzyme. The stability of this covalent adduct determines whether the inhibition is reversible or irreversible. The reactivity of the carbamate, and thus its inhibitory potency, can be influenced by the electronic properties of its substituent groups. nih.gov For example, electron-withdrawing groups on the O-phenyl ring of certain carbamates have been shown to increase reactivity and inhibitory activity against enzymes like Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). nih.gov The specific effects of the N-(3-fluoropropyl) group on the inhibitory potential of a phenyl carbamate would require direct experimental evaluation.

Cholinesterase and Fatty Acid Amide Hydrolase (FAAH) Dual Inhibition by Natural Phenol (B47542) Carbamates

The dual inhibition of cholinesterases (ChE) and fatty acid amide hydrolase (FAAH) has emerged as a promising therapeutic strategy for neurodegenerative conditions like Alzheimer's disease. researchgate.net Carbamates derived from natural phenols have been a focus of this research due to their potential to simultaneously modulate the cholinergic and endocannabinoid systems. nih.govnih.govscientifiq.ai

A study on natural phenol carbamates identified a compound, D12, which contains a paeonol motif, as an effective dual inhibitor of butyrylcholinesterase (BuChE) and FAAH. nih.gov This compound demonstrated well-balanced activity in the nanomolar range for both enzymes. nih.gov The research highlighted that the majority of the synthesized carbamates were potent against a single target, underscoring the challenge in achieving dual inhibition. nih.gov While direct data on this compound is not available, its core phenyl carbamate structure aligns with the class of compounds investigated for this dual inhibitory action. The nature of the N-alkyl substituent is a critical determinant of inhibitory potency and selectivity. nih.gov

| Compound | Target Enzyme | IC50 (nM) |

| D12 | hBuChE | 81 |

| D12 | hFFAH | 400 |

This table presents the inhibitory activity of compound D12, a natural phenol carbamate, against human butyrylcholinesterase (hBuChE) and human fatty acid amide hydrolase (hFFAH). nih.gov

Potential for Acetylcholinesterase (AChE) and β-Secretase (BACE1) Inhibition

Phenyl carbamates are a known class of acetylcholinesterase (AChE) inhibitors. nih.govnih.gov The carbamate moiety acts as a pharmacophore for ChE inhibition. mdpi.com The inhibition of β-secretase (BACE1), the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, is another key target in Alzheimer's disease research. mdpi.com

While there is no direct evidence of this compound inhibiting BACE1, studies on other carbamate-containing compounds have explored this possibility. For instance, a series of benzyl (B1604629) carbamates of 4-aminosalicylanilides were investigated as potential BACE1 modulators. mdpi.com One compound in this series, benzyl {4-[(4-fluorophenyl)carbamoyl]-3-hydroxyphenyl}carbamate, demonstrated approximately 28% inhibition of BACE1 activity at a concentration of 10 µM. mdpi.com This suggests that the carbamate scaffold, in combination with appropriate aromatic substitutions, can confer BACE1 inhibitory activity. The potential for this compound to act as a dual AChE and BACE1 inhibitor would depend on how the N-(3-fluoropropyl) group influences its binding to the active sites of these respective enzymes.

Cellular and Molecular Mechanistic Studies

Understanding the cellular and molecular mechanisms of a compound is crucial for elucidating its full pharmacological profile. For this compound, insights can be drawn from studies on how related compounds interact with cellular machinery and signaling pathways.

Beta-Arrestin Recruitment Assays for Receptor Functionality

Beta-arrestin recruitment assays are a vital tool for studying the function of G protein-coupled receptors (GPCRs), as they play a key role in receptor desensitization, trafficking, and signaling. nih.govnih.gov These assays measure the interaction between a GPCR and β-arrestin upon receptor activation. nih.gov

Currently, there are no publicly available studies that have utilized beta-arrestin recruitment assays to investigate the receptor functionality of this compound. The application of such an assay would be necessary to determine if this compound interacts with any GPCRs and to characterize the nature of that interaction, including whether it promotes or inhibits β-arrestin recruitment. Various assay technologies, such as those based on enzyme fragment complementation, are available for this purpose. nih.govbiorxiv.org

Microglial Polarization Modulation

Microglia, the resident immune cells of the central nervous system, can exist in different activation states, broadly categorized as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Modulating microglial polarization towards the M2 phenotype is considered a neuroprotective strategy.

Research on a dual BuChE/FAAH inhibitor, the natural phenol carbamate D12, has shown that it can modulate the polarization of BV2 microglial cells to inhibit neuroinflammation. nih.gov This finding suggests that carbamate compounds may have the potential to influence neuroinflammatory processes by affecting microglial function. The specific effects of this compound on microglial polarization have not been reported and would require dedicated investigation.

Tubulin/Microtubule Interactions in Carbamate Contexts

Carbamate-containing compounds have been shown to interact with tubulin and disrupt microtubule dynamics. nih.gov Phenylcarbamates, in particular, have been studied for their effects on microtubule assembly. nih.gov Research has demonstrated that certain carbamate herbicides can cause both microtubule and microfilament disruption in cells. nih.gov

Studies on fungal β-tubulin have confirmed that phenylcarbamates bind to this protein, and this binding is influenced by specific amino acid residues. nih.gov This interaction with a fundamental component of the cytoskeleton suggests a potential mechanism by which carbamates could exert cytotoxic or other cellular effects. Whether this compound interacts with tubulin and affects microtubule polymerization is currently unknown.

Neuroprotection Mechanisms in Related Fluoropropyl Compounds

While specific neuroprotection studies on this compound are not available, research on other compounds containing a fluoropropyl group has demonstrated neuroprotective effects. The presence of the fluoropropyl moiety in these molecules is associated with their ability to protect neurons.

For instance, a series of aminopropyl carbazoles, some of which contain a fluoropropyl group, have been identified as potent neuroprotective agents. These compounds are being investigated for their potential in treating neurodegenerative diseases and traumatic brain injury. The inclusion of the fluoropropyl group in these structures is a key element of their design. This suggests that the N-(3-fluoropropyl) portion of this compound could potentially contribute to neuroprotective activities, although this remains to be experimentally verified.

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics Simulations (MDS) of Ligand-Receptor Complexes

Molecular dynamics simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of phenyl N-(3-fluoropropyl)carbamate, MDS can elucidate the dynamic behavior of the ligand when bound to its biological target, such as acetylcholinesterase (AChE). These simulations provide a detailed view of the stability of the ligand-receptor complex, conformational changes in both the ligand and the protein, and the specific interactions that govern the binding process.

Studies on carbamate-based AChE inhibitors have demonstrated that MDS can reveal critical information about the binding stability and interaction mechanisms. tandfonline.comnih.gov For instance, simulations can track the root mean square deviation (RMSD) of the complex to assess its stability over the simulation period, with stable systems reaching an equilibrium state. nih.gov Furthermore, MDS can highlight the importance of specific amino acid residues within the active site that form lasting interactions with the carbamate (B1207046) ligand. tandfonline.com These simulations have shown that carbamates can induce conformational changes in the enzyme, which are crucial for their inhibitory activity. tandfonline.com The insights gained from MDS are instrumental in understanding the nuanced, dynamic nature of the binding of carbamates like this compound, which static models like molecular docking cannot fully capture. tandfonline.comnih.gov

Table 1: Key Findings from Molecular Dynamics Simulations of Carbamate-AChE Complexes

| Finding | Significance for this compound |

| Complex Stability | Simulations confirm that carbamate inhibitors can form stable complexes with AChE over extended periods (e.g., nanoseconds), suggesting a durable inhibitory effect. |

| Key Interacting Residues | MDS identifies specific amino acid residues in the AChE active site that are crucial for binding carbamates, often involving aromatic and hydrogen-bonding interactions. |

| Conformational Changes | The binding of a carbamate can induce subtle conformational changes in the enzyme, which can affect the overall binding affinity and inhibitory mechanism. |

| Role of Water Molecules | MDS can reveal the role of water molecules in mediating interactions between the carbamate ligand and the protein, which can be critical for binding. |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Drug Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For carbamate derivatives, including this compound, QSAR models are developed to predict their inhibitory potency against targets like AChE. plos.orgnih.gov These models are built using a set of known carbamate inhibitors and their experimentally determined activities. plos.org

The development of a robust QSAR model involves calculating a wide range of molecular descriptors for each compound, which can be categorized as physicochemical, electronic, or topological. benthamscience.comnih.gov Statistical methods, such as multiple linear regression, are then used to create a mathematical equation that links these descriptors to the biological activity. researchgate.net A well-validated QSAR model can be used to predict the activity of novel, untested carbamate derivatives, thereby guiding the design of more potent inhibitors. plos.orgnih.gov For example, a QSAR study on carbamate derivatives might reveal that properties like hydrophobicity and the presence of an ionizable nitrogen atom are crucial for AChE inhibition. benthamscience.com

Table 2: Common Descriptors in QSAR Models for Carbamate Inhibitors

| Descriptor Type | Example | Significance |

| Physicochemical | LogP (lipophilicity) | Influences the ability of the compound to cross cell membranes and reach the target site. |

| Electronic | ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the compound's ability to accept electrons and participate in chemical reactions. nih.gov |

| Topological | Wiener Index | Describes the branching and connectivity of the molecule's carbon skeleton. researchgate.net |

| Constitutional | Molecular Weight | Relates to the size of the molecule, which can affect its fit within the binding pocket. researchgate.net |

Molecular Docking and Ligand Binding Site Characterization

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net For this compound, docking studies are essential for visualizing how it fits into the active site of a target protein like AChE and for estimating its binding affinity. tandfonline.com The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the different possible binding poses based on a scoring function. researchgate.net

Docking studies on carbamate inhibitors of AChE have consistently identified key interactions within the enzyme's active site. tandfonline.comnih.gov The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS), and docking can reveal how a ligand interacts with residues in both of these regions. nih.gov For carbamates, important interactions often include π-π stacking with aromatic residues like tryptophan and phenylalanine, as well as hydrogen bonding with other residues. tandfonline.com Covalent docking can also be employed for carbamates that act as pseudo-irreversible inhibitors, modeling the formation of a covalent bond with a serine residue in the active site. nih.gov

Table 3: Key Amino Acid Residues in the AChE Active Site Interacting with Carbamate Inhibitors

| Residue | Location | Type of Interaction |

| Trp84 | Catalytic Anionic Site (CAS) | π-π stacking with the aromatic ring of the carbamate. nih.gov |

| Phe330 | Catalytic Anionic Site (CAS) | Hydrophobic and aromatic interactions. nih.gov |

| Trp279 | Peripheral Anionic Site (PAS) | Interactions with the inhibitor, influencing its entry and orientation in the active site gorge. nih.gov |

| Ser203 | Catalytic Triad | Forms a covalent bond with the carbamoyl (B1232498) group in pseudo-irreversible inhibitors. researchgate.net |

| His447 | Catalytic Triad | Involved in the catalytic mechanism and can interact with the inhibitor. researchgate.net |

Molecular Topology Applications in Compound Discovery

Molecular topology describes the arrangement and connectivity of atoms within a molecule, independent of its 3D conformation. nih.govresearchgate.net Topological descriptors are numerical values derived from the graph representation of a molecule and are widely used in QSAR studies for compound discovery. nih.gov These descriptors encode information about molecular size, shape, branching, and the presence of heteroatoms. nih.gov

In the context of carbamate derivatives, topological indices can be powerful descriptors in QSAR models to predict their biological activity. researchgate.net For example, indices like the Balaban centric index and connectivity indices have been shown to correlate with the inhibitory activity of carbamate-appended N-alkylsulphonamides. researchgate.net The advantage of topological descriptors is that they can be calculated quickly and easily from the 2D structure of a molecule, making them suitable for screening large virtual libraries of compounds. researchgate.net The application of molecular topology can help in identifying novel carbamate structures with desired therapeutic properties.

Table 4: Examples of Topological Indices Used in Carbamate Research

| Topological Index | Description |

| Wiener Index (W) | The sum of distances between all pairs of non-hydrogen atoms in the molecular graph. researchgate.net |

| Molecular Connectivity Indices (χ) | A family of indices that describe the degree of branching in a molecule. researchgate.net |

| Balaban Centric Index (BAC) | A topological index that reflects the branching of a molecular structure. researchgate.net |

| Information Theoretic Topological Index (Id) | An index based on information theory that quantifies the structural complexity of a molecule. researchgate.net |

Integration of Artificial Intelligence (AI) and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized the field of drug design and discovery. nih.gov For compounds like this compound, AI and ML models can be trained on large datasets of known cholinesterase inhibitors to predict the activity of new or hypothetical molecules with high accuracy. nih.govacgpubs.orgijaia.com These models can learn complex patterns and relationships within the data that are not easily discernible by traditional methods. nih.gov

Various ML algorithms, such as Support Vector Machines (SVM), Random Forests (RF), and Deep Neural Networks (DNN), have been successfully applied to develop predictive models for AChE inhibitors. acgpubs.orgfrontiersin.org These models can be used for virtual screening of large compound libraries to identify potential hits, significantly accelerating the initial stages of drug discovery. frontiersin.org Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired properties, including potent carbamate-based inhibitors. nih.gov

Table 5: Performance of Machine Learning Models in Predicting Acetylcholinesterase Inhibitors

| Machine Learning Model | Reported Accuracy | Key Application |

| Random Forest (RF) | High accuracy in classification models. frontiersin.org | Distinguishing between active and inactive inhibitors. |

| Support Vector Machine (SVM) | Effective for building predictive models. acgpubs.org | Classification of potential drug candidates. |

| Deep Neural Networks (DNN) | Accuracy of up to 93% in some studies. acgpubs.orgacgpubs.org | Classifying molecules as active or inactive for AChE inhibition. acgpubs.orgacgpubs.org |

| Light Gradient Boosting Machine (LightGBM) | Accuracy of up to 94.30%. ijaia.com | High-throughput virtual screening and bioactivity prediction. ijaia.com |

Advanced Preclinical Research Applications Excluding Clinical Studies

In Vitro Efficacy Assessments

In vitro studies are fundamental in characterizing the pharmacological profile of a compound at the molecular and cellular level. For Ioflupane, these assessments have been pivotal in establishing its utility as a high-affinity ligand for key neurotransmitter transporters.

While direct cell-based assays on Ioflupane's effects on neuronal processes and neurodegeneration are not its primary research focus, its utility is demonstrated through competitive radioaffinity assays. These assays, performed on homogenates of rat forebrain membranes, have been crucial in determining its binding affinity (Ki) for DAT and SERT. The loss of these transporters is a key pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govnih.gov The binding data from these assays indirectly informs our understanding of the neurodegenerative process by providing a tool to quantify the density of these transporters.

Ioflupane's primary role in synaptic function studies is as a potent and selective ligand for monoamine transporters. Competitive binding assays have elucidated its affinity for the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters. nih.gov These studies have demonstrated that FP-CIT, the non-radioiodinated precursor of Ioflupane, exhibits a high affinity for both DAT and SERT. Specifically, the binding affinities (Ki) have been determined to be 3.50 nM for DAT and a remarkably high 0.11 nM for SERT, with a much lower affinity for the norepinephrine transporter at 63.0 nM. nih.gov This dual-binding profile makes it a valuable tool for investigating the integrity of both dopaminergic and serotonergic systems.

| Transporter | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | 3.50 |

| Serotonin Transporter (SERT) | 0.11 |

| Norepinephrine Transporter (NET) | 63.0 |

This interactive table summarizes the in vitro binding affinities of FP-CIT for key monoamine transporters.

In Vivo Efficacy Models

In vivo studies in animal models are critical for understanding a compound's behavior in a complex biological system, providing a bridge between in vitro findings and potential clinical applications.

Rodent models of Parkinson's disease have been instrumental in validating the efficacy of Ioflupane as an imaging agent. researchgate.net In these models, a reduction in Ioflupane uptake in the striatum, as measured by SPECT or PET, correlates with the loss of dopaminergic neurons, mimicking the disease state in humans. researchgate.net These studies have confirmed that the signal from radiolabeled Ioflupane accurately reflects the density of dopamine transporters, a key biomarker for the progression of Parkinson's disease. researchgate.net

The development of the ¹⁸F-labeled version of Ioflupane, [¹⁸F]FP-CIT, has enabled high-resolution Positron Emission Tomography (PET) imaging of the dopamine and serotonin transporters in the brain. nih.gov Preclinical PET studies in rodents and non-human primates have demonstrated the superior imaging characteristics of [¹⁸F]FP-CIT compared to its SPECT counterpart, [¹²³I]FP-CIT. nih.gov These studies have shown high specific uptake in the striatum, a region rich in dopamine transporters, and have been crucial for mapping the distribution and density of these transporters in both healthy and disease-model animals. nih.govresearchgate.net The faster clearance of [¹⁸F]FP-CIT from the bloodstream also contributes to a better signal-to-noise ratio in the resulting images. nih.gov

A thorough review of the scientific literature reveals a notable absence of studies investigating the anti-tumor efficacy of Ioflupane or its precursor, FP-CIT, in xenograft models. While there is an emerging field of research exploring the role of dopamine and its receptors in oncology, these investigations have not specifically included Ioflupane. nih.gov The primary focus of Ioflupane research has been exclusively on its application as a diagnostic imaging agent for neurological disorders. Therefore, there is no available data to report on its anti-tumor efficacy in xenograft models.

Non-Clinical Pharmacological Characterization

In Vivo Pharmacokinetics in Preclinical Species

No data from in vivo pharmacokinetic studies in any preclinical species for phenyl N-(3-fluoropropyl)carbamate could be identified. Information regarding its absorption, distribution, metabolism, and excretion (ADME) properties remains uncharacterized in the public domain.

Translational Research Concepts from Preclinical Data

Due to the absence of preclinical data for this compound, no translational research concepts can be formulated. The potential for this compound to be developed for clinical applications is currently unknown, as the foundational preclinical evidence necessary to inform such a transition is not available in the reviewed literature.

Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural confirmation of phenyl N-(3-fluoropropyl)carbamate. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose, providing detailed information about the molecular framework and its elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, the methylene (B1212753) protons of the fluoropropyl chain, and the N-H proton of the carbamate (B1207046) linkage. The chemical shifts and coupling patterns of the propyl chain protons would be particularly informative, with the fluorine atom causing characteristic splitting patterns and a downfield shift for the adjacent methylene group.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. Key expected signals would include those for the carbonyl carbon of the carbamate group (typically in the 150-160 ppm range), the aromatic carbons of the phenyl ring, and the three distinct carbon signals of the 3-fluoropropyl chain. oregonstate.edulibretexts.org The carbon directly bonded to the fluorine atom would exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS):

Predicted ¹H and ¹³C NMR Data for this compound:

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 7.4 (m, 5H) | 121.0 - 138.0 |

| Carbamate C=O | - | ~154.0 |

| N-H | 5.0 - 6.0 (br s, 1H) | - |

| N-CH₂ | 3.3 - 3.5 (m, 2H) | ~40.0 |

| CH₂-CH₂-F | 1.9 - 2.1 (m, 2H) | ~30.0 (d, JCF) |

| CH₂-F | 4.4 - 4.6 (t, 2H, JHF) | ~80.0 (d, JCF) |

This is a predictive table based on known chemical shift ranges for similar functional groups. Actual experimental values may vary.

Chromatographic Methods (HPLC, TLC) for Compound Purity and Metabolite Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for studying its metabolic fate. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound can be determined by the presence of a single major peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

In studies of other carbamates, HPLC has been successfully used for purification and analysis. For example, the radiosynthesis of [¹⁸F]N-3-fluoropropyl-2-beta-carbomethoxy-3-beta-(4'-methylphenyl) nortropane utilized a preparative HPLC procedure for purification, achieving a radiochemical purity in the range of 98 to 99%. nih.gov

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) is allowed to move up the plate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system. In the synthesis of related phenyl carbamates, TLC is used to monitor the complete consumption of starting materials. nih.gov

Typical Chromatographic Conditions for Carbamate Analysis:

| Technique | Stationary Phase | Mobile Phase (Example) | Detection |

| HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis (e.g., 254 nm) |

| TLC | Silica Gel | Ethyl Acetate/Hexane | UV light or Staining Reagent |

Radioligand Binding Assays for Affinity and Selectivity Determination

Radioligand binding assays are a crucial tool in pharmacology for determining the affinity and selectivity of a compound for a specific biological target, such as a receptor or an enzyme. While specific radioligand binding data for this compound is not publicly available, the methodology would involve using a radiolabeled version of the compound or a known ligand for the target of interest.

The general principle of a radioligand binding assay involves incubating a source of the target (e.g., cell membranes expressing a specific receptor) with a radiolabeled ligand. The binding of the radioligand to the target is then measured. To determine the affinity of a non-radiolabeled compound like this compound, a competition binding assay is performed. In this setup, increasing concentrations of the unlabeled compound are added to compete with the radioligand for binding to the target. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ value. This value can be used to calculate the equilibrium dissociation constant (Kᵢ), which represents the affinity of the compound for the target.

An example of a structurally related compound that has been studied using such techniques is [¹⁸F]N-(3-fluoropropyl)-2-β-carbomethoxy-3-β-(4-bromophenyl) nortropane ([¹⁸F]FPCBT), an imaging agent for the dopamine (B1211576) transporter (DAT). nih.gov In vivo studies in baboons showed that this radiotracer has high uptake in the striatum, the brain region rich in DAT, indicating its potential for DAT imaging. nih.gov

X-ray Crystallography for Precise Molecular Structure Determination

While the crystal structure of this compound has not been reported, the structures of several related carbamates have been determined, providing insights into the likely structural features. For instance, the crystal structure of isopropyl-N-phenylcarbamate reveals key details about the geometry of the carbamate group and its relationship with the phenyl ring. ias.ac.in In the solid state, carbamate molecules often form hydrogen-bonded networks, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen acting as an acceptor. nih.gov

In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, the asymmetric unit contains two independent molecules, and they are linked by N—H⋯O hydrogen bonds, forming chains. nih.gov It is plausible that this compound would exhibit similar intermolecular interactions in the solid state.

Crystallographic Data for a Related Compound: Isopropyl-N-phenylcarbamate ias.ac.in

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 9.006 |

| b (Å) | 11.788 |

| c (Å) | 9.726 |

This data is for a related compound and serves as an example of the type of information obtained from X-ray crystallography.

Future Research Directions and Perspectives

Development of Novel Fluorinated Carbamate (B1207046) Scaffolds with Enhanced Selectivity

The development of new fluorinated carbamate scaffolds is a primary focus of ongoing research, with the goal of achieving enhanced selectivity for specific biological targets. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Future work will likely involve the synthesis and evaluation of a diverse array of these compounds.

One area of exploration is the creation of carbamate-based inhibitors with high selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov Research has demonstrated that certain benzyl (B1604629) [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates exhibit strong preferential inhibition of BChE. nih.gov For instance, specific derivatives have shown inhibitory activity against BChE that is multiple times higher than the clinically used drug rivastigmine. nih.gov The selectivity of these compounds is a key area of investigation, with some derivatives showing a very high selectivity index for BChE. nih.gov The process of carbamylation and subsequent reactivation of the enzyme is a critical aspect of these studies. nih.gov

Future research will likely focus on:

Systematic Structural Modifications: Introducing various substituents onto the aromatic ring and the carbamate side chain to fine-tune binding affinity and selectivity.

Exploration of Diverse Core Structures: Moving beyond simple phenyl rings to more complex heterocyclic systems to explore new chemical space and potential interactions with target proteins.

Rational Design of Multi-Target Ligands Incorporating the N-(3-fluoropropyl)carbamate Motif

The complexity of many diseases, particularly neurodegenerative disorders, has led to a growing interest in multi-target-directed ligands (MTDLs). nih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved therapeutic outcomes compared to single-target agents. nih.gov The N-(3-fluoropropyl)carbamate motif, with its favorable properties, is a promising component for the rational design of such MTDLs.

Future research in this area will likely involve:

Target Combination Strategies: Identifying synergistic target combinations for complex diseases where the N-(3-fluoropropyl)carbamate moiety can serve as a key pharmacophore for one of the targets.

Molecular Hybridization: Covalently linking the N-(3-fluoropropyl)carbamate scaffold with other pharmacophores known to interact with different targets. This could involve combining it with fragments that target amyloid-beta aggregation, tau pathology, or neuroinflammation in the context of Alzheimer's disease.

Computational Modeling: Utilizing in silico methods to predict the binding of designed MTDLs to their respective targets and to optimize the linker chemistry for ideal spatial arrangement and flexibility. The rational design of modularly assembled ligands targeting the RNAs that cause myotonic dystrophies serves as an example of how molecular assembly can be guided by understanding the target structure. nih.gov

Advancements in Radiotracer Development for Advanced Neuroimaging

The N-(3-fluoropropyl)carbamate structure is closely related to components of successful radiotracers for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. nih.govnih.gov For instance, [¹⁸F]FP-CIT, or N-(3-fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, is a well-established radiotracer for imaging the dopamine (B1211576) transporter (DAT) in the brain, which is crucial for the diagnosis of Parkinson's disease. nih.govresearchgate.netresearchgate.net The development of novel radiotracers is an active area of research, with a focus on improving image quality, quantification, and targeting new biological processes. mdpi.com

Future advancements in this field are expected to include:

Novel PET Tracers: Designing and synthesizing new PET radiotracers based on the N-(3-fluoropropyl)carbamate scaffold to target other neurotransmitter systems or markers of neuroinflammation, such as the translocator protein (TSPO). nih.gov

Improved Radiolabeling Strategies: Developing more efficient and automated methods for incorporating positron-emitting radionuclides like fluorine-18 (B77423) into the carbamate structure. mdpi.com

Enhanced Pharmacokinetics: Modifying the scaffold to improve brain penetration, reduce peripheral metabolism, and optimize the kinetics for dynamic imaging studies. ucl.ac.uk

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational modeling with experimental validation is becoming increasingly vital in modern drug discovery and development. nih.gov This synergistic approach can accelerate the design-synthesize-test cycle and provide deeper insights into the molecular mechanisms of action.

For the N-(3-fluoropropyl)carbamate scaffold, this integration will be crucial for:

Predictive Modeling: Using techniques like quantitative structure-activity relationship (QSAR) and molecular docking to predict the biological activity and selectivity of new analogs before their synthesis. Molecular dynamics simulations can further elucidate the binding modes of these compounds within their target proteins. nih.gov

Mechanism of Action Studies: Combining computational predictions with experimental data from techniques like X-ray crystallography and cryo-electron microscopy to understand the precise interactions between the fluorinated carbamate ligands and their biological targets at an atomic level.

Pharmacokinetic Prediction: Employing in silico ADME (absorption, distribution, metabolism, and excretion) models to predict the drug-like properties of new compounds, helping to prioritize candidates for further experimental investigation.

Exploration of Novel Non-Clinical Therapeutic Areas Based on Mechanistic Insights

While much of the focus on N-(3-fluoropropyl)carbamate analogs has been in the realm of neurodegenerative diseases, the mechanistic insights gained from these studies could open doors to new therapeutic applications. The ability of carbamates to act as enzyme inhibitors or to modulate protein-protein interactions could be harnessed for a variety of conditions.

Future exploratory research may investigate:

Oncology: Certain enzymes targeted by carbamate inhibitors may also play a role in cancer cell proliferation and survival. Investigating the anti-cancer potential of novel fluorinated carbamates could be a fruitful area of research.

Inflammatory Disorders: Given the role of certain target enzymes in inflammatory pathways, there may be potential for developing these compounds as anti-inflammatory agents.

Infectious Diseases: Some enzymes in pathogenic microorganisms could be susceptible to inhibition by carbamate-based compounds, suggesting a potential role in the development of new anti-infective agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for phenyl N-(3-fluoropropyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves reacting 3-fluoropropylamine with phenyl chloroformate in anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres. Catalysts like triethylamine or pyridine are used to neutralize HCl byproducts. Optimization includes controlling temperature (0–25°C), stoichiometric ratios, and reaction time (0.75–2 hours). Post-synthesis purification via column chromatography or recrystallization ensures purity. Structural confirmation requires NMR and mass spectrometry .

Q. Which analytical techniques are most effective for verifying the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the fluoropropyl group’s integration and carbamate linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks and isotopic patterns.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection assesses purity (>98% is typical for research-grade samples).

- Infrared (IR) Spectroscopy : Confirms carbamate C=O and N-H stretches (~1700 cm and ~3300 cm, respectively) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- Storage : Store at -20°C in airtight containers to prevent degradation.

- Waste Disposal : Follow institutional guidelines for halogenated waste. Safety Data Sheets (SDS) for analogous carbamates emphasize avoiding skin contact and immediate washing after handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural determination of this compound?

- Methodological Answer :

- Refinement Tools : Use SHELXL for small-molecule refinement, leveraging its robust handling of disorder and hydrogen bonding networks .

- Validation Software : PLATON or OLEX2 checks for missed symmetry, twinning, or incorrect space group assignments.

- Data Collection : High-resolution X-ray data (≤1.0 Å) minimizes errors. For twinned crystals, SHELXL’s TWIN command can refine dual-domain structures .

Q. What computational strategies elucidate the fluoropropyl group’s electronic effects on carbamate reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to map nucleophilic/electrophilic sites. Basis sets like B3LYP/6-311+G(d,p) model fluorine’s electron-withdrawing effects.

- Spectroscopic Correlation : Compare experimental F NMR chemical shifts with DFT-predicted values to validate electronic environments.

- Thermodynamic Data : NIST Chemistry WebBook provides enthalpy and Gibbs free energy values for analogous compounds to predict reaction feasibility .

Q. How can researchers address contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Studies : Perform IC/EC assays across multiple cell lines to identify cell-type-specific effects.

- Metabolic Stability Tests : Use liver microsome assays to rule out rapid degradation as a cause of variability.

- Structural Analog Comparison : Benchmark against Schedule I carbamates (e.g., fentanyl carbamate) to assess SAR trends while adhering to legal restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.